6-Bromo-3-methoxyquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a fundamental building block in the synthesis of a vast array of biologically active molecules. biointerfaceresearch.comijshr.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique and versatile scaffold for chemical modification. orientjchem.orgresearchgate.net This adaptability has led to the discovery and development of numerous quinoline-based drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. rsc.orgnih.govnih.gov The ability to introduce various functional groups onto the quinoline ring system allows for the fine-tuning of its biological and physical properties, making it a privileged structure in drug discovery. orientjchem.orgnih.gov The planar nature of the quinoline ring also facilitates intercalation with biological macromolecules such as DNA and enzymes, a mechanism that underpins the therapeutic effect of many quinoline derivatives. rsc.orgscite.ai
Overview of Halogenated Quinolines in Chemical Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold has proven to be a powerful strategy for modulating the physicochemical and biological properties of these compounds. orientjchem.org Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov For instance, the presence of a halogen atom can enhance the antibacterial and biofilm-eradicating activities of quinoline derivatives. nih.govrsc.org In medicinal chemistry, halogenated quinolines are investigated for their potential as anticancer agents, with some demonstrating significant antitumor activity. nih.gov The synthesis of halogenated quinolines is an active area of research, with various methods being developed for the regioselective introduction of halogens at different positions of the quinoline ring. rsc.orgthieme-connect.com These synthetic advancements provide access to a diverse range of halogenated quinoline building blocks for further chemical exploration and drug development. thieme-connect.com
Specific Context of 6-Bromo-3-methoxyquinoline within Quinoline Derivatives
This compound is a specific derivative that combines the features of a halogenated quinoline with a methoxy (B1213986) substituent. The bromine atom at the 6-position and the methoxy group at the 3-position contribute to its distinct chemical reactivity and potential applications. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. chemicalbook.comtandfonline.comresearchgate.net The presence of the bromo and methoxy groups offers multiple sites for further functionalization through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. smolecule.com The specific substitution pattern of this compound influences its electronic properties and spatial conformation, which in turn can affect its interaction with biological targets. Research into this and similar compounds helps to elucidate the structure-activity relationships of quinoline derivatives, guiding the design of new molecules with enhanced biological profiles. researchgate.net
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in chemical synthesis.
| Property | Value |
| CAS Number | 1201844-77-0 sigmaaldrich.cn |
| Molecular Formula | C₁₀H₈BrNO sigmaaldrich.cn |
| Physical Form | Yellow to Brown Solid sigmaaldrich.cn |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key area of investigation. For example, a related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is synthesized in a multi-step process that can be optimized for yield and efficiency. tandfonline.comnbinno.com The reactivity of the bromo and methoxy groups allows for a variety of chemical transformations. The bromine atom is susceptible to nucleophilic substitution, enabling the introduction of different functional groups. semanticscholar.org The quinoline ring itself can undergo reactions such as nitration, which can further activate the molecule for subsequent modifications. semanticscholar.org
Applications in Research
This compound and its analogues are primarily utilized as intermediates in the synthesis of more complex molecules with potential biological activity. chemicalbook.com For instance, derivatives of 6-bromo-2-methoxyquinoline (B1337744) have been investigated for their antimycobacterial properties. researchgate.net The structural framework of this compound is a valuable starting point for the development of new chemical entities in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBFNDVOWSXIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735546 | |
| Record name | 6-Bromo-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201844-77-0 | |
| Record name | 6-Bromo-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing aryl halides. The mechanism differs significantly from SN1 and SN2 reactions and typically proceeds via an addition-elimination pathway. This process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted and is restored in the subsequent step when the leaving group is expelled. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The bromine atom at the 6-position of the quinoline (B57606) ring serves as a leaving group in SNAr reactions. The quinoline ring itself, being a heteroaromatic system, is electron-deficient, which can facilitate nucleophilic attack. However, for efficient SNAr to occur at the C-6 position, additional activation is often required. This can be achieved by introducing strong electron-withdrawing groups, such as a nitro group, onto the quinoline scaffold. The presence of such groups further depletes the electron density of the aromatic system, making it more susceptible to attack by nucleophiles.
The reactivity of aryl halides in SNAr reactions is also dependent on the nature of the halogen. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. Therefore, the high electronegativity of fluorine makes it the most activating halogen for this step, followed by chlorine and then bromine. Despite this, the C-Br bond is readily cleaved in the elimination step, making bromo-substituted quinolines viable substrates for SNAr transformations, particularly when the ring is sufficiently activated.
A significant application of SNAr reactions involving bromoquinolines is the synthesis of N-substituted derivatives, which are valuable scaffolds in medicinal chemistry. The introduction of cyclic amines like morpholine (B109124) and piperazine (B1678402) can be achieved through the displacement of the bromine atom.
For instance, studies on the functionalization of bromoquinolines have shown that activating the quinoline ring via nitration enables the subsequent nucleophilic substitution with amines. In a synthetic approach, nitrated bromoquinoline derivatives can be converted into useful cyclic amine derivatives via SNAr reactions. For example, 5-nitro-6-bromoquinoline reacts with morpholine or piperazine to yield the corresponding 6-morpholinyl and 6-piperazinyl quinoline derivatives. These reactions are typically performed by heating the reactants, sometimes with microwave assistance to enhance reaction rates.
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-Nitro-6-bromoquinoline | Morpholine | 5-Nitro-6-morpholinylquinoline | Microwave (150 W), 95-97 °C, 45 min | 98% | |
| 5-Nitro-6-bromoquinoline | Piperazine | 5-Nitro-6-(piperazin-1-yl)quinoline | Microwave (150 W), 68-78 °C | - | |
| 3,6,8-Tribromoquinoline (B3300700) | Morpholine | 6,8-Dibromo-3-morpholinylquinoline | Microwave Irradiation | 58% | |
| 3,6,8-Tribromoquinoline | Piperazine | 6,8-Dibromo-3-piperazinylquinoline | Microwave Irradiation | 60% |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary mode of reactivity for 6-Bromo-3-methoxyquinoline. These reactions typically employ a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for forming C-C bonds. It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts.
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the quinoline ring, providing access to a wide array of substituted quinoline derivatives.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | R-B(OH)2 or R-B(OR')2 | Pd(0) source (e.g., Pd(PPh3)4) + Ligand | e.g., Na2CO3, K3PO4 | e.g., Toluene, Dioxane, DMF | 6-R-3-methoxyquinoline |
The Heck reaction (also known as the Mizoroki-Heck reaction) is another palladium-catalyzed method for C-C bond formation, specifically coupling aryl or vinyl halides with alkenes. This reaction is highly stereoselective, typically affording the trans substituted alkene product.
The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond (carbopalladation). A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, from which the Pd(0) catalyst is regenerated by the base. Using this compound as the substrate, the Heck reaction enables the synthesis of 6-alkenyl-3-methoxyquinolines.
Other cross-coupling reactions applicable to aryl bromides include the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (for C-N bond formation). These reactions further expand the synthetic utility of this compound as a versatile building block.
The success of cross-coupling reactions heavily relies on the choice of the catalytic system.
Palladium Catalysts : Palladium is the most extensively used metal for cross-coupling reactions due to its high efficiency and functional group tolerance. Palladium(0) complexes, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, are the active catalytic species. The performance of the catalyst is critically influenced by the choice of ligand, which stabilizes the palladium center and modulates its reactivity. Common ligands include phosphines (e.g., triphenylphosphine, XantPhos) and N-heterocyclic carbenes (NHCs).
Nickel Catalysts : Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts are particularly effective for coupling less reactive electrophiles, such as aryl chlorides, and can exhibit unique reactivity patterns. The catalytic cycle is similar to that of palladium, involving Ni(0)/Ni(II) or potentially Ni(I)/Ni(III) intermediates. Nickel systems are often used for Suzuki-Miyaura and other cross-coupling reactions, providing a complementary approach for synthesizing complex molecules.
Oxidation and Reduction Reactions of the Quinoline Ring
The quinoline ring system can undergo both oxidation and reduction reactions, which are fundamental transformations for altering its electronic properties and enabling further functionalization.
One of the key oxidation reactions of the quinoline ring is N-oxidation. The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation has been reported for bromoquinolines and serves to activate the quinoline ring. For instance, the N-oxidation of 6-bromoquinoline (B19933) has been achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide (AcOH/H₂O₂). semanticscholar.orgresearchgate.net This reaction smoothly affords the corresponding 6-bromoquinoline-1-oxide in good yields. semanticscholar.org The formation of the N-oxide enhances the reactivity of the pyridine (B92270) ring within the quinoline moiety. semanticscholar.orgresearchgate.net The +R effect of the N-oxide form facilitates electrophilic substitution reactions, such as nitration, at the pyridine ring. semanticscholar.orgresearchgate.net
Detailed spectroscopic analysis, including ¹H and ¹³C NMR, confirms the formation of the N-oxide. A notable characteristic in the ¹H NMR spectrum of 6-bromoquinoline-1-oxide is the upfield shift of the H-2 proton of the pyridine ring compared to the parent 6-bromoquinoline. semanticscholar.org Conversely, the H-8 proton experiences a downfield shift due to the γ-gauche effect of the N-O group. semanticscholar.org
Table 1: N-Oxidation of 6-Bromoquinoline
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Bromoquinoline | m-CPBA | 6-Bromoquinoline-1-oxide | 87% | semanticscholar.org |
| 6-Bromoquinoline | AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | 60% | semanticscholar.orgresearchgate.net |
Information regarding the reduction of the this compound ring specifically is less detailed in the provided context. However, general strategies for the reduction of quinolines are well-established and include catalytic hydrogenation or the use of hydride reagents. These reactions typically lead to the formation of 1,2,3,4-tetrahydroquinolines. For instance, the dearomative reduction of quinolines can be achieved through methods like 1,2-dearomative reduction/Michael addition/imine reduction sequences or catalytic cascade reductions. nih.gov Ruthenium-catalyzed regioselective 1,2-hydrosilylation is another method for the reduction of the quinoline ring. nih.gov
Derivatization Strategies and Functionalization
The functionalization of the this compound scaffold is crucial for the development of new derivatives with specific properties. Various derivatization strategies have been employed, primarily leveraging the presence of the bromine substituent and the reactivity of the quinoline ring.
A significant strategy for the polyfunctionalization of bromoquinolines involves nitration. The introduction of a nitro group (–NO₂) onto the quinoline ring can activate adjacent bromo groups towards nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgnih.gov The nitro group is a strong electron-withdrawing group, which reduces the electron density of the quinoline ring and facilitates attack by nucleophiles. nih.gov For example, the direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative. nih.gov Similarly, 6-bromoquinoline can be nitrated to introduce a nitro group, which then allows for the substitution of the bromine atom by various nucleophiles. semanticscholar.org
This SNAr approach has been successfully used to synthesize morpholinyl and piperazinyl quinolines from 6-bromo-5-nitroquinoline (B1267105) in high yields under microwave-assisted conditions. semanticscholar.org This method provides a convenient route to introduce heteroatoms and potentially bioactive moieties onto the quinoline core. semanticscholar.org
Table 2: Nucleophilic Substitution of 6-Bromo-5-nitroquinoline
| Nucleophile | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Morpholinyl-5-nitroquinoline | 98% | semanticscholar.org |
| Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Piperazinyl-5-nitroquinoline | 87% | semanticscholar.org |
Another powerful tool for the derivatization of bromoquinolines is the use of metal-mediated cross-coupling reactions. The bromine atom on the quinoline ring serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents at the position of the bromine atom, leading to a diverse library of functionalized quinoline derivatives.
Furthermore, direct bromination of substituted quinolines, such as methoxyquinolines, is a common strategy to introduce bromine atoms at specific positions, which can then be used for subsequent functionalization. acgpubs.org The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the existing substituents on the quinoline ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and electronic environment of each atom in 6-Bromo-3-methoxyquinoline can be mapped out.
¹H NMR for Proton Environments
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are critical for assigning each proton to its specific position.
Aromatic Region: The protons on the quinoline core will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The substitution pattern—a bromine atom at C6 and a methoxy group at C3—will influence the specific chemical shifts and coupling patterns of the remaining protons (H2, H4, H5, H7, H8). For instance, the proton at C2 would likely appear as a singlet, and the protons on the bromo-substituted ring would exhibit coupling patterns indicative of their relative positions.
Methoxy Group: The three equivalent protons of the methoxy (-OCH₃) group will appear as a sharp singlet in the upfield region (typically δ 3.8-4.2 ppm).
Predicted ¹H NMR Data for this compound (Note: This table is predictive. Actual experimental values may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 8.5 - 8.8 | s (singlet) | N/A |
| H-4 | 7.2 - 7.5 | s (singlet) | N/A |
| H-5 | 7.8 - 8.1 | d (doublet) | 8.5 - 9.0 |
| H-7 | 7.6 - 7.8 | dd (doublet of doublets) | J = 8.5 - 9.0, 2.0 - 2.5 |
| H-8 | 7.9 - 8.2 | d (doublet) | 2.0 - 2.5 |
¹³C NMR for Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound will show ten distinct signals corresponding to the nine carbons of the quinoline ring and the one carbon of the methoxy group.
Aromatic Carbons: The carbons of the quinoline ring will resonate in the δ 100-160 ppm range. The carbon atom attached to the electronegative nitrogen (C2) and the oxygen of the methoxy group (C3) will be significantly downfield. The carbon bearing the bromine atom (C6) will have its chemical shift influenced by the heavy atom effect.
Methoxy Carbon: The methoxy carbon will appear as a distinct signal in the upfield region, typically around δ 55-60 ppm.
Predicted ¹³C NMR Data for this compound (Note: This table is predictive. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 155 - 160 |
| C-4 | 105 - 110 |
| C-4a | 147 - 152 |
| C-5 | 128 - 132 |
| C-6 | 118 - 122 |
| C-7 | 130 - 135 |
| C-8 | 125 - 130 |
| C-8a | 120 - 125 |
2D NMR Techniques (e.g., HMBC, HETCOR)
Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D spectra.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular structure by identifying long-range connectivities. For example, HMBC would show a correlation between the methoxy protons and the C3 carbon, confirming the position of the methoxy group. Correlations between H4 and carbons C2, C5, and C8a would help to assemble the quinoline core.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| 1620-1580 | C=C and C=N stretch | Quinoline Ring |
| 1250-1200 | C-O stretch (asymmetric) | Aryl ether |
| 1050-1000 | C-O stretch (symmetric) | Aryl ether |
| ~850-800 | C-H bend (out-of-plane) | Substituted Aromatic |
These absorptions provide clear evidence for the presence of the aromatic quinoline system, the methoxy group, and the carbon-bromine bond.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Molecular Ion Peak: For this compound (C₁₀H₈BrNO), the high-resolution mass spectrum (HRMS) would confirm its elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity. The nominal molecular weight is approximately 238 g/mol .
Fragmentation Analysis: Electron impact (EI) or other ionization methods will cause the molecule to fragment in a predictable manner. Common fragmentation pathways for methoxyquinolines may include the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, or the loss of a formyl radical (•CHO). The subsequent fragmentation of the quinoline ring would also produce characteristic ions.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods determine the connectivity and structure in solution, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. This technique requires the growth of a suitable single crystal. If a crystal of this compound were analyzed, the resulting data would provide precise bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking) in the crystal lattice. This information is the gold standard for structural confirmation and can reveal subtle conformational details not observable by other methods. To date, a public crystal structure for this compound has not been reported.
Crystal Structure Analysis
Based on a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction analysis for the specific compound this compound is not publicly available. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined via this method cannot be provided at this time.
While crystallographic studies have been conducted on derivatives such as 3-benzyl-6-bromo-2-methoxyquinoline (B32111), these findings are not directly applicable to the parent compound due to the significant structural and electronic influence of the benzyl (B1604629) substituent. The precise arrangement of this compound molecules in the solid state remains to be determined experimentally.
Conformational Analysis
A detailed experimental or computational conformational analysis focused solely on this compound has not been reported in the reviewed scientific literature. The conformation of the molecule in the solid state is unknown due to the lack of crystal structure data.
In principle, the quinoline ring system is largely planar. The primary conformational flexibility would arise from the rotation of the methoxy group (-OCH₃) relative to the quinoline ring. Theoretical calculations would be required to determine the preferred dihedral angle and the rotational energy barrier for this group. Such studies would elucidate the most stable conformation in the gaseous phase or in solution, but this specific information is not currently available.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scirp.org It is particularly effective for calculating the geometric and electronic properties of molecules like quinoline (B57606) derivatives. tandfonline.comdergipark.org.tr DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), allow for the accurate simulation of molecular properties. dergipark.org.tr
Table 1: Representative Theoretical Geometric Parameters for a Substituted Quinoline Core (Based on Analogous Structures) This table illustrates typical parameters calculated via DFT; values are representative and not specific to 6-Bromo-3-methoxyquinoline.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |
| C-N (aromatic) | ~1.37 Å | |
| C-Br | ~1.90 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-N-C (in ring) | ~117° |
| C-C-C (in ring) | 118° - 122° | |
| C-C-Br | ~120° |
Electronic structure analysis reveals key information about a molecule's reactivity and intermolecular interaction sites.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For a molecule like this compound, the MEP surface would be expected to show negative potential (typically colored red) around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. researchgate.netthaiscience.info Positive potential (colored blue) would be concentrated around the hydrogen atoms. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org DFT calculations for quinoline and its derivatives have shown that substitutions can significantly alter the energies of these orbitals and, consequently, the molecule's electronic properties and reactivity. scirp.orgdergipark.org.tr
Table 2: Representative Frontier Molecular Orbital Data (Based on Analogous Quinoline Structures) This table presents typical FMO energy values and their implications, derived from studies on related quinoline compounds.
| Parameter | Description | Typical Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~4.5 to 5.0 | Indicator of chemical reactivity and stability |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's laws of motion for a system, MD simulations provide detailed insight into the conformational flexibility of a molecule and its interactions with its environment, such as a biological receptor. mdpi.com In the context of drug design, MD simulations can assess the stability of a ligand-protein complex. nih.gov Key metrics, such as the Root-Mean-Square Deviation (RMSD), are calculated to evaluate the stability of the molecule's position and conformation within a binding site over the simulation period. nih.gov A stable RMSD profile suggests that the ligand maintains a consistent binding mode. nih.gov While specific MD simulations for this compound were not found, this technique is widely applied to quinoline derivatives to validate docking poses and understand the dynamics of their interactions with therapeutic targets like kinases. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are built by calculating molecular descriptors—numerical values that encode physicochemical properties such as molecular weight, lipophilicity (cLogP), and electronic properties—and relating them to experimental activity through statistical methods. nih.govresearchgate.net The resulting model can then be used to predict the activity of new, unsynthesized compounds. mdpi.com Although no specific QSAR studies featuring this compound were identified in the search, it could be incorporated into such an analysis. Its structural and physicochemical descriptors would be calculated and used as variables in a QSAR model to predict its potential biological efficacy within a series of related inhibitors. nih.gov
Research on Biological and Pharmacological Activities
Anticancer Potential and Mechanisms
There is no specific information available in the reviewed literature regarding the anticancer potential and mechanisms of 6-Bromo-3-methoxyquinoline.
No studies were found that investigated the effects of this compound on the inhibition of cancer cell proliferation or the induction of apoptosis.
There is no available research detailing the interaction of this compound with key molecular targets in cancer, such as topoisomerases, protein kinases, or DNA gyrase. While other brominated quinoline (B57606) derivatives have been studied for their effects on topoisomerase I, this specific compound has not been the subject of such investigations in the available literature.
No data is available on the cytotoxic or antiproliferative activity of this compound against specific cancer cell lines, including breast, lung, HeLa, HT29, or C6 glioblastoma cells.
Antimicrobial Properties (Antibacterial and Antifungal)
Specific studies on the antimicrobial properties of this compound are not present in the reviewed scientific literature.
There is no documented evidence of the efficacy of this compound against any specific bacterial or fungal strains.
No research has been published investigating the potential of this compound to inhibit bacterial enzymes such as dihydropteroate (B1496061) synthase.
Antitubercular Activity
The quinoline scaffold is a significant pharmacophore in the development of antitubercular agents. The specific compound this compound has emerged as a crucial component in the synthesis of potent drugs targeting Mycobacterium tuberculosis.
Role as Intermediate in Anti-TB Drug Synthesis (e.g., TMC-207, Bedaquiline)
This compound is a key intermediate in the synthesis of the diarylquinoline antimycobacterial drug Bedaquiline (also known by its code TMC-207). mdpi.comrsc.orgnih.gov Bedaquiline is a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.gov The synthesis of Bedaquiline and its analogues involves the condensation of this brominated quinoline core with other molecular fragments. acs.orgnih.gov
The structural framework provided by this compound is essential for the final drug's activity. nih.gov Synthetic routes have been developed and optimized, highlighting the importance of this intermediate in producing the final diastereomers of Bedaquiline with the desired stereochemistry for optimal activity. rsc.orgnih.gov Modifications to the 6-bromo position on the quinoline ring have been explored to develop next-generation diarylquinolines with potentially improved safety and pharmacokinetic profiles. acs.org For instance, replacing the bromo group with a cyano group has been investigated to create less lipophilic, and thus potentially safer, analogues of Bedaquiline. acs.org
Inhibition of Bacterial ATP Synthase Proton Pump
The ultimate product of syntheses involving this compound, Bedaquiline, has a unique mechanism of action, targeting the energy metabolism of mycobacteria. nih.govmedkoo.com Specifically, Bedaquiline inhibits the proton pump of the mycobacterial F-ATP synthase, an enzyme crucial for generating ATP, the cell's primary energy currency. medkoo.comnih.govpatsnap.com
Bedaquiline binds to the c-subunit of the F-ATP synthase, effectively stalling the rotation of the c-ring and blocking the translocation of protons. nih.govpatsnap.com This disruption of the proton motive force inhibits ATP synthesis, leading to a depletion of cellular energy and ultimately causing bacterial cell death. nih.govnih.govpatsnap.com This mechanism is effective against both replicating and non-replicating (dormant) mycobacteria. medkoo.compatsnap.com The diarylquinoline class of inhibitors, including Bedaquiline and its advanced analogue TBAJ-876, induces significant conformational changes in the ATP synthase enzyme upon binding. nih.govnih.gov While the direct inhibitory activity is attributed to the final diarylquinoline drug, the this compound scaffold forms the foundational structure necessary for this interaction with the ATP synthase target. nih.gov
Other Reported Biological Activities of Quinoline Derivatives
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in molecules that exhibit a wide range of biological activities. nih.govmdpi.com While research on this compound itself is often focused on its role in antitubercular synthesis, its core structure is part of a chemical class with diverse pharmacological potential. biointerfaceresearch.comresearchgate.net
Antiviral Properties
Quinoline derivatives have demonstrated significant potential as antiviral agents. nih.gov Compounds featuring the quinoline skeleton have been found to be potent against a variety of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, Ebola virus, and Hepatitis C virus. nih.gov For example, certain bromine-substituted quinoline chalcones have shown a high degree of inhibition against HIV reverse transcriptase. nih.gov The broad-spectrum antiviral activity of this class of compounds makes them a subject of ongoing research and development for new therapeutic agents. nih.gov
Anti-inflammatory and Antioxidant Activities
Quinoline-based molecules have been extensively explored as anti-inflammatory agents. nih.govnih.gov They can target several key components of the inflammatory cascade, including enzymes like cyclooxygenase (COX). nih.govnih.gov The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity. nih.gov
In addition to anti-inflammatory effects, many quinoline derivatives exhibit antioxidant properties. mdpi.comresearchgate.netnih.gov They can act as radical scavengers, which is an important mechanism for protecting cells from oxidative stress. researchgate.netnih.gov The antioxidant potential of these compounds is often linked to their ability to donate a hydrogen atom or a single electron. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Cholinergic Enzymes, α-glycosidase)
Derivatives of the quinoline scaffold have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential for a range of diseases.
Carbonic Anhydrase: Quinoline-based sulfonamides have been developed as effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.govtandfonline.com Certain derivatives show selective and potent inhibition of tumor-associated isoforms like hCA IX and hCA XII, which are targets for anticancer therapies. nih.govnih.gov The inhibitory activity can be in the low nanomolar range, demonstrating the high affinity of these compounds for the enzyme's active site. nih.govtandfonline.com
| Compound Type | Target Isoform | Reported Inhibition Constants (Kᵢ) | Reference |
|---|---|---|---|
| Quinoline-based benzenesulfonamides (QBS) | hCA IX | 5.5 nM - 8.4 nM | nih.gov |
| Quinoline-based benzenesulfonamides (QBS) | hCA XII | 8.7 nM - 13.2 nM | nih.gov |
| 8-substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamides | hCA I | 61.9 nM - 8126 nM | tandfonline.com |
| 8-substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamides | hCA II | 33.0 nM - 8759 nM | tandfonline.com |
Cholinergic Enzymes: The inhibition of cholinergic enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com Various quinoline derivatives have been synthesized and evaluated for this purpose, with some showing potent, dual inhibitory activity. nih.govmdpi.com For example, a series of novel 4-N-phenylaminoquinoline derivatives demonstrated significant inhibition of both AChE and BChE, with IC₅₀ values in the low micromolar range. mdpi.comnih.gov
| Compound Series | Target Enzyme | Reported IC₅₀ Values | Reference |
|---|---|---|---|
| 4-N-phenylaminoquinoline derivatives | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | mdpi.com |
| 4-N-phenylaminoquinoline derivatives | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | mdpi.com |
| Quinolinone derivatives | Human recombinant AChE (hrAChE) | 0.29 ± 0.02 µM | mdpi.com |
α-Glucosidase: α-Glucosidase inhibitors are used to manage postprandial hyperglycemia in type 2 diabetes. doi.orgrsc.org The quinoline scaffold has been successfully incorporated into potent α-glucosidase inhibitors. rsc.orgresearchgate.netnih.gov Hybrid molecules containing quinoline and other heterocyclic rings, such as oxadiazole or benzimidazole, have shown inhibitory potentials significantly greater than the standard drug, acarbose, with some compounds exhibiting IC₅₀ values in the low micromolar range. rsc.orgresearchgate.netnih.gov
| Compound Series | Reported IC₅₀ Values | Standard Drug (Acarbose) IC₅₀ | Reference |
|---|---|---|---|
| Quinoline-oxadiazole Schiff base derivatives | 2.60 ± 0.01 µM | 38.25 ± 0.12 µM | rsc.orgresearchgate.net |
| Quinoline-piperazine-acetamide derivatives | 280.0 µM | 750.7 µM | doi.org |
| Quinoline-based-benzo[d]imidazole derivatives | 3.2 ± 0.3 µM | 750.0 ± 5.0 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have primarily focused on modifications of the quinoline scaffold to enhance anticancer properties. These investigations reveal key insights into the pharmacophoric requirements for cytotoxicity and other anticancer effects.
Research has demonstrated that the quinoline core is a "privileged structure" in medicinal chemistry, frequently used as a starting point for developing compounds with a wide array of pharmacological activities. nih.gov The introduction of bromine and methoxy (B1213986) groups onto this scaffold significantly influences its biological profile.
Influence of Bromine Substitution:
The position and number of bromine atoms on the quinoline ring are critical determinants of anticancer activity. Studies on various bromoquinoline derivatives have shown that these halogen atoms can enhance the antiproliferative effects of the compounds. For instance, the conversion of 3,6,8-trimethoxyquinoline to 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline led to a substantial increase in antiproliferative activity against several cancer cell lines. nih.gov This suggests that additional bromination at the C-5 and C-7 positions is favorable for cytotoxicity.
Influence of Substitution at the C-8 Position:
Modifications at the C-8 position of the quinoline ring have been a significant focus of SAR studies. It has been observed that the presence of a hydroxyl group (-OH) at this position often leads to more potent anticancer activity compared to a methoxy group (-OCH3). nih.gov This is supported by findings where brominated 8-hydroxyquinolines demonstrated strong anticancer effects. nih.gov A comparative study of 8-substituted quinolines confirmed that a hydroxyl group at the C-8 position resulted in greater anticancer potential. benthamdirect.com
Interactive Data Table: SAR of Bromoquinoline Derivatives
Below is an interactive table summarizing the structure-activity relationships of various bromoquinoline derivatives based on published research findings.
| Compound/Modification | Key Structural Features | Observed Biological Activity | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Dibromo substitution; Hydroxyl at C-8 | Strong antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. benthamdirect.com | benthamdirect.com |
| 7-Bromo-8-hydroxyquinoline | Monobromo substitution; Hydroxyl at C-8 | Exhibited cytotoxic effects and apoptotic potential. benthamdirect.com | benthamdirect.com |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Dibromo at C-5, C-7; Methoxy at C-3, C-6; Hydroxyl at C-8 | High antiproliferative activity (IC50 values of 5.45–9.6 μg/mL). nih.gov | nih.gov |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Tetrabromo substitution; Methoxy at C-8 | Significant inhibitory effects against cancer cell lines. nih.gov | nih.gov |
| 6-Bromo-5-nitroquinoline (B1267105) Derivatives | Bromo at C-6; Nitro at C-5 | Substitution with piperazinyl or morpholinyl groups at C-6 (via SNAr) resulted in strong antiproliferative and apoptotic effects with low cytotoxicity. nih.gov | nih.gov |
Influence of Other Substituents:
The introduction of other functional groups, such as nitro groups, has also been explored. The presence of a nitro group can reduce the electron density of the quinoline scaffold, which may enhance its reactivity and biological activity. nih.gov For example, 6-bromo-5-nitroquinoline has been shown to have significant antiproliferative and apoptotic effects. nih.gov Subsequent nucleophilic substitution of the bromine atom in 6-bromo-5-nitroquinoline with groups like piperazine (B1678402) or morpholine (B109124) yielded derivatives with potent anticancer activities. nih.gov
Multiple bromine substitutions, particularly at the C-5 and C-7 positions, can enhance anticancer activity.
A hydroxyl group at the C-8 position is generally more favorable for activity than a methoxy group.
The introduction of electron-withdrawing groups like a nitro group can positively influence the biological profile.
These findings underscore the importance of systematic structural modifications to the quinoline scaffold in the development of novel and potent therapeutic agents.
Applications in Organic Synthesis and Drug Discovery
Intermediate in Synthesis of Complex Organic Molecules
In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. Bromo-substituted quinolines are recognized as important intermediates for creating complex, high-value molecules, particularly in the pharmaceutical industry. For instance, the related compound 6-bromo-4-iodoquinoline (B1287929) is a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). researchgate.net Similarly, other complex bromo-methoxy-quinoline structures serve as crucial precursors for novel antitubercular agents. google.com
The 6-Bromo-3-methoxyquinoline molecule possesses distinct points of reactivity. The bromine atom at the C-6 position can be readily substituted or used in cross-coupling reactions (like Suzuki or Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more elaborate molecular frameworks. researchgate.net The methoxy (B1213986) group at the C-3 position influences the electronic properties of the quinoline (B57606) ring and can potentially be demethylated to reveal a hydroxyl group, providing another point for functionalization. This strategic placement of functional groups makes this compound a valuable building block for generating libraries of diverse quinoline derivatives for various chemical and biological applications. researchgate.net
Lead Compound in Drug Discovery and Development
A "lead compound" in drug discovery is a chemical compound that has promising pharmacological or biological activity and serves as the starting point for developing a new drug. patsnap.comtechnologynetworks.com The process of lead optimization involves chemically modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com
While this compound itself is not extensively documented as a lead compound, its structural components are integral to scaffolds that are central to drug development. The 6-methoxyquinoline (B18371) core is a key feature in quinine, a historically significant antimalarial drug that has served as a lead compound for designing other therapeutic agents. nih.gov Research into new P-glycoprotein inhibitors, which are important for overcoming multidrug resistance in cancer, has involved the synthesis and evaluation of numerous 6-methoxy-2-arylquinolines. nih.gov
Furthermore, the presence of a halogen atom at the 6-position of a heterocyclic ring, such as in this compound, can be a strategic feature in drug design. Studies on related quinazoline (B50416) scaffolds have shown that the inclusion of a halogen at this position can enhance anticancer effects. nih.gov Therefore, this compound represents a valuable template or starting point for the rational design of new lead compounds aimed at various therapeutic targets.
Development of Quinoline-Based Therapeutic Agents
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Quinoline derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. nih.govrsc.org The development of new therapeutic agents often relies on the synthesis of novel derivatives of such proven scaffolds.
This compound serves as a precursor for synthesizing new quinoline-based compounds that can be screened for various biological activities. The versatility of the quinoline core allows for its incorporation into molecules designed to treat a wide array of diseases.
| Therapeutic Area | Examples of Quinoline-Based Activity | Relevant Compounds/Derivatives |
|---|---|---|
| Anticancer | Inhibition of kinases like EGFR, PI3K, and mTOR; cytotoxic activity against various cancer cell lines. researchgate.netnih.gov | Gefitinib, Erlotinib, GSK2126458 |
| Antimicrobial | Activity against bacteria such as M. tuberculosis, E. coli, and S. aureus. mdpi.com | Iodo-substituted carboxy-quinolines |
| Antimalarial | Historically significant and modern agents for treating malaria. nih.gov | Quinine, Chloroquine |
| Multidrug Resistance | Inhibition of efflux pumps like P-glycoprotein to restore chemotherapy efficacy. nih.gov | 6-methoxy-2-arylquinolines |
Potential in Dye and Pigment Development
Synthetic dyes are organic compounds that impart color to materials like textiles. britannica.com The color of a dye is determined by its chemical structure, specifically the presence of a chromophore—a part of the molecule that absorbs light in the visible spectrum. These structures typically involve extensive systems of conjugated double bonds.
Many important classes of synthetic dyes are based on specific aromatic scaffolds, such as anthraquinone. britannica.combeilstein-journals.org Anthraquinone and its derivatives are used to create a wide range of colors and are valued for their stability. beilstein-journals.org However, based on available research, there is no significant evidence to suggest that this compound is used as an intermediate or precursor in the development of dyes or pigments. While the quinoline core is aromatic, the specific structure of this compound is not typically associated with the extended conjugation systems that characterize common dye classes. beilstein-journals.orgsciencemuseum.org.uk
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-3-methoxyquinoline, and how does regioselectivity influence bromination?
- Methodology : The synthesis typically involves electrophilic aromatic bromination. For example, bromination of 3-methoxyquinoline with Br₂ in the presence of FeBr₃ as a catalyst under anhydrous conditions can yield the desired product. Regioselectivity is critical; the methoxy group at position 3 directs bromination to the adjacent position (C-6) due to its electron-donating effect .
- Challenges : Competing bromination at other positions (e.g., C-2 or C-8) may occur if reaction conditions (temperature, solvent polarity) are suboptimal. Purification via column chromatography or recrystallization is often required to isolate the target compound .
Q. Which analytical techniques are most effective for characterizing this compound?
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C-3, bromine at C-6) through chemical shifts and coupling constants.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₈BrNO, ~238.08 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, though this requires high-quality single crystals .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications :
- Intermediate for Drug Development : Used to synthesize kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling or nucleophilic substitution .
- Biological Probes : Functionalized to study enzyme binding sites (e.g., cytochrome P450 isoforms) due to its halogenated aromatic core .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound derivatives for targeted biological activity?
- Methodology :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity in cross-coupling reactions.
- Molecular Docking : Screens derivatives against protein targets (e.g., EGFR kinase) to prioritize synthesis .
- Case Study : AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) propose novel routes for introducing substituents at C-4 or C-7 to enhance binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Analysis Framework :
- Batch-to-Batch Variability : Assess purity via HPLC and control synthetic conditions (e.g., anhydrous Br₂, inert atmosphere) to minimize by-products.
- Biological Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and dose-response curves to ensure reproducibility .
- Example : Discrepancies in cytotoxicity data may arise from impurities like 6-bromo-3-hydroxyquinoline, which can be quantified via LC-MS .
Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
- Reactivity Profile :
- Suzuki-Miyaura Coupling : The C-6 bromine participates efficiently with aryl boronic acids using Pd(dppf)Cl₂/K₃PO₄ in dioxane (yields >80%).
- Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) to avoid dehalogenation side reactions .
- Comparative Data : Substitution at C-3 (methoxy) stabilizes intermediates via resonance, enhancing reaction rates compared to non-methoxy analogs .
Methodological Considerations
Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?
- Limitations :
- Low Yields : Due to over-bromination or ring degradation.
- Solution : Use flow chemistry to control reaction time/temperature, improving selectivity and scalability .
- Green Chemistry : Replace Br₂ with N-bromosuccinimide (NBS) in recyclable solvents (e.g., PEG-400) to reduce waste .
Q. How can researchers validate the biological activity of this compound derivatives without in vivo testing?
- In Silico Alternatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
